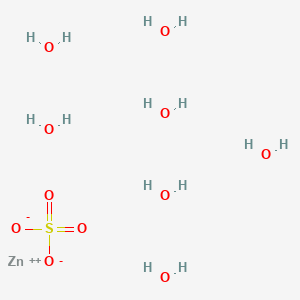
Sulfate de zinc heptahydraté
Vue d'ensemble
Description
Zinc sulfate heptahydrate has various industrial applications. It is widely employed as an electrolyte for zinc electroplating and for the storage of solar energy in various solar appliances. Its crystals exhibit diamagnetism.
Zinc sulfate heptahydrate is a hydrate that is the heptahydrate form of zinc sulfate. It is a hydrate and a metal sulfate. It contains a zinc sulfate.
Applications De Recherche Scientifique
Agriculture: Amélioration des rendements des cultures et absorption des nutriments
Le sulfate de zinc heptahydraté est largement utilisé en agriculture pour corriger les carences en zinc des cultures, en particulier dans les systèmes de rotation riz-blé. L’application de ZnSO₄·7H₂O améliore les rendements et la concentration tissulaire en zinc des cultures, ce qui est essentiel pour la croissance et le développement des plantes. Une étude a démontré que l’application de 25 kg de ZnSO₄·7H₂O par hectare de riz augmentait considérablement les rendements en grains {svg_1}.
Nutrition animale: Micronutriment essentiel dans l’alimentation animale
Dans le domaine de l’élevage, le sulfate de zinc heptahydraté sert de micronutriment essentiel dans l’alimentation animale. Il contribue à diverses fonctions physiologiques et soutient le système immunitaire du bétail. Les composés du zinc, dont le ZnSO₄·7H₂O, sont reconnus pour leur innocuité et leur efficacité en tant qu’additifs alimentaires pour toutes les espèces animales {svg_2}.
Nanotechnologie: Synthèse de nanoparticules
ZnSO₄·7H₂O joue un rôle crucial dans la synthèse de nanoparticules d’oxyde de zinc (ZnO), qui ont des applications en électronique, en optique et en médecine. Il agit comme précurseur dans les processus de synthèse solvothermique pour créer des sphères de dioxyde de titane (TiO₂) nanopporeuses avec des structures réglables {svg_3}.
Industrie textile: Coagulant dans la production de la rayonne
Le composé est utilisé comme coagulant dans la production de la rayonne, une fibre semi-synthétique. Il facilite la transformation de la cellulose en fibres de rayonne, qui sont ensuite utilisées dans les vêtements et autres produits textiles {svg_4}.
Industrie de la peinture: Précurseur du pigment lithopone
Le sulfate de zinc heptahydraté est un précurseur du lithopone, un pigment blanc utilisé dans les peintures et les revêtements. Le lithopone offre une excellente couverture et est apprécié pour sa luminosité et sa durabilité {svg_5}.
Electro-plaquage: Électrolyte pour le placage au zinc
Dans l’industrie de l’électro-plaquage, ZnSO₄·7H₂O est utilisé comme électrolyte pour le placage au zinc, qui offre une résistance à la corrosion et des finitions décoratives aux surfaces métalliques {svg_6}.
Teinture: Mordant dans la teinture des tissus
En tant que mordant, le sulfate de zinc heptahydraté aide à fixer les colorants sur les tissus, ce qui garantit que la couleur est solide et ne délave pas facilement. Cette application est particulièrement importante dans la teinture des textiles {svg_7}.
Conservation du cuir: Agent de conservation
Enfin, ZnSO₄·7H₂O est utilisé comme conservateur pour les peaux et le cuir. Il prévient la croissance des moisissures et des bactéries, ce qui prolonge la durée de vie des produits en cuir {svg_8}.
Mécanisme D'action
Target of Action
Zinc sulfate heptahydrate primarily targets enzymes in the body. Zinc has been identified as a cofactor for over 70 different enzymes , including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biochemical reactions, contributing to processes such as wound healing, maintaining normal growth rates, normal skin hydration, and the senses of taste and smell .
Mode of Action
Zinc sulfate heptahydrate interacts with its targets by binding to the enzymes, thereby facilitating their function. For instance, it improves the absorption of water and electrolytes, enhances the regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for better clearance of pathogens .
Biochemical Pathways
Zinc sulfate heptahydrate affects several biochemical pathways. It plays a key role in photosynthesis and sugar transformations, auxin and protein metabolism, and functions as an effective anti-oxidant . In plants, enzymes involved in carbohydrate metabolism, auxin metabolism, and anti-oxidant activity are affected by zinc .
Pharmacokinetics
The pharmacokinetics of zinc sulfate heptahydrate involves its absorption, distribution, metabolism, and excretion (ADME). Zinc sulfate is absorbed into the body if ingested, inhaled, or by skin contact and enters the bloodstream . Once inside, zinc moves throughout the body, binds to proteins, and enters different organs . The primary storage sites for zinc are the liver and skeletal muscle . Zinc is primarily excreted in the feces .
Result of Action
The action of zinc sulfate heptahydrate results in various molecular and cellular effects. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens .
Action Environment
The action of zinc sulfate heptahydrate can be influenced by environmental factors. For instance, in acidic environments, the solubility of zinc sulfate increases due to the formation of the Zn2+ ion. In alkaline environments, the solubility decreases due to the precipitation of zinc hydroxide (Zn(OH)2) . When used as directed, zinc sulfate heptahydrate is considered safe for the environment. Excessive or improper use can lead to environmental contamination .
Analyse Biochimique
Biochemical Properties
Zinc sulfate heptahydrate plays a significant role in biochemical reactions by acting as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes are vital for various metabolic processes, such as DNA synthesis, protein synthesis, and energy production. Zinc sulfate heptahydrate interacts with these enzymes by stabilizing their molecular structures and facilitating catalytic activities. Additionally, zinc ions from zinc sulfate heptahydrate are involved in maintaining the structural integrity of proteins and nucleic acids, thereby influencing their functions.
Cellular Effects
Zinc sulfate heptahydrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Zinc ions from zinc sulfate heptahydrate are essential for the proper functioning of immune cells, promoting their proliferation and differentiation . In epithelial cells, zinc sulfate heptahydrate enhances wound healing by stimulating cell migration and proliferation. Furthermore, zinc ions play a role in antioxidant defense mechanisms by protecting cells from oxidative stress and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of zinc sulfate heptahydrate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Zinc ions from zinc sulfate heptahydrate bind to specific sites on enzymes and proteins, altering their conformation and activity . For instance, zinc ions can inhibit the activity of metalloproteinases, enzymes involved in tissue remodeling and inflammation. Additionally, zinc sulfate heptahydrate can modulate gene expression by influencing transcription factors and signaling pathways, thereby regulating the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc sulfate heptahydrate change over time due to its stability, degradation, and long-term impact on cellular function. Zinc sulfate heptahydrate is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, zinc ions from zinc sulfate heptahydrate can accumulate in cells, leading to sustained effects on cellular processes. Long-term exposure to zinc sulfate heptahydrate has been shown to enhance cellular antioxidant capacity and improve resistance to oxidative stress.
Dosage Effects in Animal Models
The effects of zinc sulfate heptahydrate vary with different dosages in animal models. At low to moderate doses, zinc sulfate heptahydrate supports normal growth, immune function, and wound healing . At high doses, zinc sulfate heptahydrate can exhibit toxic effects, such as gastrointestinal disturbances, impaired absorption of other essential minerals, and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit beneficial effects, while exceeding this threshold can lead to adverse outcomes.
Metabolic Pathways
Zinc sulfate heptahydrate is involved in several metabolic pathways, including those related to protein synthesis, DNA synthesis, and energy metabolism . Zinc ions from zinc sulfate heptahydrate act as cofactors for enzymes involved in these pathways, facilitating their catalytic activities. For example, zinc ions are essential for the activity of RNA polymerase, an enzyme responsible for transcribing DNA into RNA. Additionally, zinc sulfate heptahydrate influences metabolic flux by regulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, zinc sulfate heptahydrate is transported and distributed through specific transporters and binding proteins . Zinc ions from zinc sulfate heptahydrate are taken up by cells via zinc transporters, such as ZIP (Zrt/Irt-like Protein) and ZnT (Zinc Transporter) families. These transporters regulate the influx and efflux of zinc ions, ensuring their proper distribution within cellular compartments. Binding proteins, such as metallothioneins, sequester zinc ions and prevent their excessive accumulation, thereby maintaining zinc homeostasis.
Subcellular Localization
The subcellular localization of zinc sulfate heptahydrate and its effects on activity or function are influenced by targeting signals and post-translational modifications . Zinc ions from zinc sulfate heptahydrate are directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where they participate in various biochemical processes. For instance, in the nucleus, zinc ions are involved in DNA synthesis and repair, while in the mitochondria, they play a role in energy production and oxidative stress response.
Propriétés
IUPAC Name |
zinc;sulfate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLVQBNCHSJZPX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSO4. 7H2O, H14O11SZn | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7733-02-0 (Parent), 23713-49-7 (Parent) | |
| Record name | Zinc sulfate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040175 | |
| Record name | Zinc sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
GRANULES OR CRYSTALLINE POWDER. | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 54 | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.97 g/cm³ | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7446-20-0 | |
| Record name | Zinc sulfate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57JI2K7WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
100 °C | |
| Record name | ZINC SULFATE HEPTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is zinc sulfate heptahydrate in improving zinc content in crops?
A1: Studies show that zinc sulfate heptahydrate effectively increases zinc concentration in various crops. For instance, applying zinc sulfate heptahydrate to soil or foliage significantly increased grain zinc concentration in chickpea []. Similarly, using zinc sulfate heptahydrate as a foliar fertilizer increased the concentration of zinc in wheat grains [].
Q2: Can the effectiveness of zinc sulfate heptahydrate as a zinc fertilizer be enhanced?
A2: Yes, research suggests that conditioning zinc sulfate heptahydrate with zinc oxide and neem oil can enhance its efficacy. This method improves yield attributes, grain and straw yields, zinc uptake, and various efficiency parameters in Basmati rice [].
Q3: What is the recommended application method for zinc sulfate heptahydrate in rice cultivation?
A3: Research suggests that applying 7.5 kg/ha of zinc sulfate heptahydrate to rice every other year is the most effective approach in a typic hapludoll. This frequency ensures optimal zinc levels in the soil and maximizes grain yield while maintaining profitability [].
Q4: What is the molecular formula and weight of zinc sulfate heptahydrate?
A4: The molecular formula of zinc sulfate heptahydrate is ZnSO4·7H2O, and its molecular weight is 287.55 g/mol.
Q5: Can you describe a method for synthesizing zinc sulfate heptahydrate from a natural source?
A6: Yes, zinc sulfate heptahydrate and copper sulfate pentahydrate can be synthesized from calcined zincblende. This method involves calcination followed by reaction with sulfuric acid, achieving a high recovery rate and purity of both compounds [].
Q6: What is a chemical garden, and how is zinc sulfate heptahydrate involved?
A7: A chemical garden demonstrates the formation of delicate, plant-like structures through precipitation reactions. When zinc sulfate heptahydrate crystals are immersed in a saturated borax solution, a semipermeable membrane forms, leading to the crystal's swelling and the growth of irregular branches [].
Q7: How does zinc sulfate heptahydrate affect red tilapia, and what are the implications?
A8: Studies show that zinc sulfate heptahydrate exhibits acute toxicity to juvenile red tilapia. The lethal concentration decreases with prolonged exposure, highlighting the importance of carefully managing zinc levels in aquaculture to prevent adverse effects on fish populations [].
Q8: What is the role of zinc in intestinal health, and how is zinc sulfate heptahydrate relevant?
A10: Zinc plays a vital role in maintaining intestinal homeostasis. Studies suggest that zinc sulfate heptahydrate can help prevent NSAID-induced small intestinal inflammation in mice, highlighting its potential therapeutic benefits for inflammatory bowel diseases [].
Q9: Can zinc sulfate heptahydrate be used to synthesize zinc oxide nanoparticles?
A11: Yes, zinc sulfate heptahydrate is a common precursor for synthesizing zinc oxide nanoparticles. For instance, researchers have successfully synthesized zinc oxide nanoparticles using Bacillus subtilis ZBP4 with zinc sulfate heptahydrate as the precursor, resulting in nanoparticles with antibacterial activity against foodborne pathogens [].
Q10: What factors influence the properties of zinc oxide nanoparticles synthesized from zinc sulfate heptahydrate?
A12: Factors such as pH, precursor concentration, and temperature significantly influence the size, morphology, and properties of the synthesized zinc oxide nanoparticles [, ].
Q11: How is zinc sulfate heptahydrate used in battery technology?
A13: Researchers have explored the use of zinc sulfate heptahydrate in proton batteries. A gel polymer electrolyte containing zinc sulfate heptahydrate exhibited promising performance, demonstrating its potential for developing efficient and rechargeable energy storage devices [].
Q12: Can zinc sulfate heptahydrate be used in the production of controlled-release fertilizers?
A14: Yes, zinc sulfate heptahydrate is a crucial component in producing urea formaldehyde controlled-release compound fertilizers. Its inclusion in the fertilizer formulation helps meet the micronutrient requirements of crops and contributes to the fertilizer's controlled-release properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


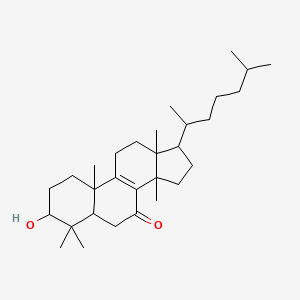
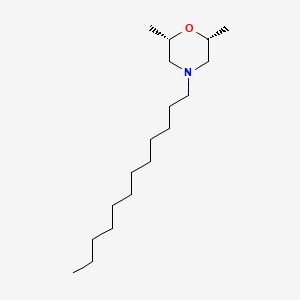
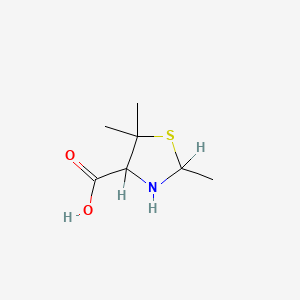


![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
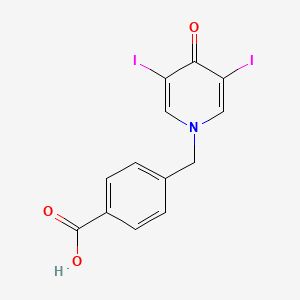
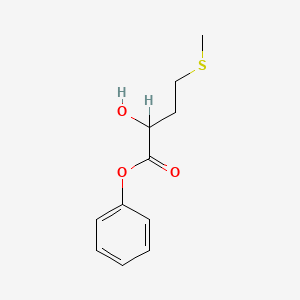
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
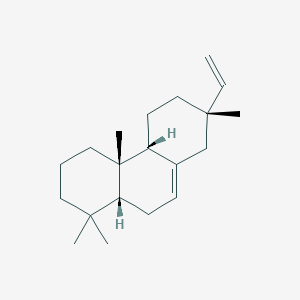

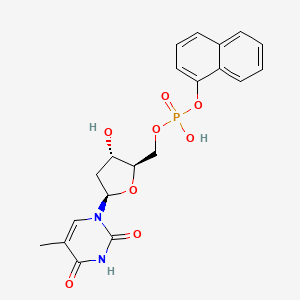
![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)

